molecular formula C23H26N4O3S2 B11141633 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141633
M. Wt: 470.6 g/mol
InChI Key: MJNZTQBZEPXGNV-PDGQHHTCSA-N
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Description

2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a cyclopentylamino group, a methyl group, and a thiazolidinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which can be achieved under mild reaction conditions and executed on a gram scale . This method highlights broad functional group tolerance and involves the use of iodine as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free C-3 chalcogenation method suggests potential for industrial applications, provided that the reaction conditions can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidinylidene derivatives.

Scientific Research Applications

2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as a CXCR3 antagonist, it binds to the CXCR3 receptor, inhibiting its activity and thereby modulating immune responses . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:

Uniqueness

What sets 2-(cyclopentylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a CXCR3 antagonist and acetylcholinesterase inhibitor further distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H26N4O3S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-5-[[2-(cyclopentylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H26N4O3S2/c1-14-6-4-10-26-20(14)25-19(24-15-7-2-3-8-15)17(21(26)28)12-18-22(29)27(23(31)32-18)13-16-9-5-11-30-16/h4,6,10,12,15-16,24H,2-3,5,7-9,11,13H2,1H3/b18-12-

InChI Key

MJNZTQBZEPXGNV-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NC5CCCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NC5CCCC5

Origin of Product

United States

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